molecular formula C10H10Br2N2Ni B6291122 Dibromobis(pyridine)nickel CAS No. 14024-85-2

Dibromobis(pyridine)nickel

Cat. No.: B6291122
CAS No.: 14024-85-2
M. Wt: 376.70 g/mol
InChI Key: ICDWMUCCMDLFQZ-UHFFFAOYSA-L
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Description

This compound is known for its unique chemical and physical properties, making it suitable for various scientific experiments and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibromobis(pyridine)nickel can be synthesized through the reaction of nickel(II) bromide with pyridine in an inert atmosphere. The reaction typically occurs in a solvent such as ethanol or acetonitrile, under reflux conditions . The general reaction is as follows:

NiBr2+2C5H5NNiBr2(C5H5N)2\text{NiBr}_2 + 2 \text{C}_5\text{H}_5\text{N} \rightarrow \text{NiBr}_2(\text{C}_5\text{H}_5\text{N})_2 NiBr2​+2C5​H5​N→NiBr2​(C5​H5​N)2​

where NiBr2 is nickel(II) bromide and C5H5N is pyridine.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Dibromobis(pyridine)nickel undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form higher oxidation state nickel complexes.

    Reduction: It can be reduced to form lower oxidation state nickel complexes.

    Substitution: The pyridine ligands can be substituted with other ligands such as phosphines or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions . The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield dibromobis(triphenylphosphine)nickel .

Scientific Research Applications

Dibromobis(pyridine)nickel has a wide range of scientific research applications, including:

    Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and polymerization.

    Biology: This compound is used in the study of nickel’s role in biological systems and its interactions with biomolecules.

    Medicine: Research is ongoing into the potential use of nickel complexes in medicinal chemistry, particularly in the development of new drugs.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which dibromobis(pyridine)nickel exerts its effects involves the coordination of the nickel ion with the pyridine ligands. This coordination alters the electronic properties of the nickel ion, making it more reactive in various chemical reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Dibromobis(triphenylphosphine)nickel: This compound is similar in structure but uses triphenylphosphine ligands instead of pyridine.

    Dibromobis(t-butylpyridine)nickel: This compound uses t-butylpyridine ligands, which can provide different steric and electronic properties.

Uniqueness

Dibromobis(pyridine)nickel is unique due to its specific coordination environment and the properties imparted by the pyridine ligands. These properties make it particularly useful in certain catalytic applications and scientific research.

Properties

IUPAC Name

dibromonickel;pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H5N.2BrH.Ni/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDWMUCCMDLFQZ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC=C1.C1=CC=NC=C1.[Ni](Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2N2Ni
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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